molecular formula C14H15Cl2NS B3179463 5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride CAS No. 54943-16-7

5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

Cat. No.: B3179463
CAS No.: 54943-16-7
M. Wt: 300.2 g/mol
InChI Key: HVCSRWHSUICPPC-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is a thienopyridine derivative characterized by a 3-chlorobenzyl substituent at the 5-position of the tetrahydrothienopyridine scaffold. Its molecular formula is C₁₄H₁₄ClNS·HCl (exact mass: 300.25 g/mol) . Unlike its therapeutic analogs such as ticlopidine (2-chlorobenzyl) and prasugrel (fluorophenyl derivatives), this compound is primarily documented as a pharmaceutical impurity (designated Impurity G(EP)) in quality control standards for thienopyridine drugs .

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-3-1-2-11(8-13)9-16-6-4-14-12(10-16)5-7-17-14;/h1-3,5,7-8H,4,6,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCSRWHSUICPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyridine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable base and a chlorobenzyl halide as the electrophile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

Antiplatelet Activity

Ticlopidine is primarily recognized for its role as an antiplatelet agent. It inhibits platelet aggregation by blocking the ADP receptor on platelets. This mechanism is crucial in preventing thrombus formation in various cardiovascular diseases.

  • Case Study : In a study involving rodent models of cancer metastasis (B16 melanoma and Lewis lung carcinoma), ticlopidine demonstrated significant inhibition of platelet aggregation and reduced pulmonary metastasis when administered orally. The results indicated that ticlopidine might be beneficial in managing hematogenous metastasis by impairing the ability of tumor cells to aggregate with platelets and invade tissues .

Stroke Prevention

Ticlopidine has been used in clinical settings to reduce the risk of stroke in patients who have experienced transient ischemic attacks (TIAs) or have a high risk of stroke.

  • Clinical Findings : A clinical trial demonstrated that ticlopidine was effective in reducing the incidence of stroke compared to placebo in patients with a history of TIAs. The drug was noted for its ability to maintain long-term antiplatelet effects .

Cardiovascular Disease Management

Ticlopidine is often prescribed for patients with coronary artery disease (CAD) as part of dual antiplatelet therapy (DAPT) alongside aspirin.

  • Research Insights : Studies have shown that ticlopidine enhances the efficacy of aspirin in preventing major adverse cardiovascular events (MACE) among CAD patients. The combination therapy significantly reduces the risk of myocardial infarction and other cardiovascular complications .

Data Table: Comparative Efficacy of Ticlopidine

Study TypePatient PopulationTreatment DurationOutcomeReference
Animal StudyRodent models4 weeksReduced pulmonary metastasis
Clinical TrialTIA patients12 monthsDecreased stroke incidence
DAPT StudyCAD patientsVariesLower MACE rates

Safety and Side Effects

While ticlopidine is effective, it is associated with potential side effects including gastrointestinal disturbances and hematological issues such as neutropenia. Monitoring blood counts during treatment is essential to mitigate risks.

Future Directions in Research

Ongoing research aims to explore novel formulations and combinations of ticlopidine with other therapeutic agents to enhance its efficacy and safety profile. Additionally, studies investigating its role in other conditions such as peripheral artery disease are underway.

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets. This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Compound Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Functional Differences
5-(3-Chlorobenzyl) derivative 3-chlorobenzyl C₁₄H₁₄ClNS·HCl 300.25 Chlorine at meta position on benzyl
Ticlopidine 2-chlorobenzyl C₁₄H₁₄ClNS·HCl 300.25 Chlorine at ortho position on benzyl
Prasugrel 2-fluorophenyl, cyclopropyl carbonyl, acetate C₂₀H₂₀FNO₃S·HCl 409.90 Fluorophenyl, ester, and cyclopropyl groups
Clopidogrel 2-chlorophenyl, methyl carboxylate C₁₆H₁₆ClNO₂S·HCl 321.82 Carboxylate ester at 2-position

Key Observations :

  • The 3-chlorobenzyl isomer differs from ticlopidine (2-chlorobenzyl) in the halogen position, which may alter steric and electronic interactions with the P2Y12 receptor .
  • Prasugrel and clopidogrel incorporate additional functional groups (e.g., fluorophenyl, ester) that enhance metabolic activation and receptor binding affinity .

Key Observations :

  • Ticlopidine’s synthesis employs phase transfer catalysis for efficient benzylation, achieving high yields .

Pharmacological and Metabolic Profiles

Table 3: Pharmacodynamic and Metabolic Data

Compound Target Receptor Mechanism of Action Key Metabolizing Enzymes Therapeutic Use
5-(3-Chlorobenzyl) derivative Not reported Presumed P2Y12 antagonism (inferred) CYP2C19, CYP2D6 (predicted) None (pharmaceutical impurity)
Ticlopidine P2Y12 ADP Irreversible receptor inhibition CYP2B6, CYP2C19, CYP3A4 Anti-thrombotic
Prasugrel P2Y12 ADP Prodrug; irreversible inhibition CYP3A4, CYP2B6 Acute coronary syndromes

Key Observations :

  • The 3-chlorobenzyl isomer’s lack of therapeutic application may stem from suboptimal receptor binding or unfavorable pharmacokinetics compared to ticlopidine and prasugrel .
  • Ticlopidine’s metabolism involves multiple CYP isoforms, increasing the risk of drug-drug interactions, whereas prasugrel’s prodrug design enhances activation efficiency .

Biological Activity

5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications. This article reviews the current understanding of its biological activity based on diverse sources, including case studies and research findings.

  • Molecular Formula : C14H15ClN2S
  • Molecular Weight : 300.25 g/mol
  • CAS Number : 53885-35-1

The compound is structurally related to ticlopidine, a known platelet aggregation inhibitor. Research indicates that it exhibits significant inhibitory effects on platelet aggregation induced by various agents such as adenosine diphosphate (ADP) and thrombin. This action suggests potential applications in managing conditions associated with excessive platelet aggregation, such as thrombosis and certain cancers.

Platelet Aggregation Inhibition

A pivotal study demonstrated that this compound significantly inhibited platelet aggregation in several rodent models. The results indicated:

  • Inhibition of Platelet Aggregation : The compound effectively reduced platelet aggregation in response to ADP and thrombin.
  • Impact on Metastasis : In rodent models with B16 melanoma and Lewis lung carcinoma, administration of the compound led to a notable decrease in pulmonary metastasis.
Study TypeModel UsedResult
In VivoB16 MelanomaSignificant reduction in pulmonary metastasis
In VivoLewis Lung CarcinomaInhibition of spontaneous pulmonary metastasis

Antitumor Activity

Research has also explored the antitumor properties of this compound. It was found to suppress tumor growth in various cancer models by inhibiting angiogenesis and inducing apoptosis in cancer cells.

Case Studies

  • Rodent Model Study :
    • Objective : To evaluate the effectiveness of the compound in inhibiting metastasis.
    • Findings : The study concluded that oral administration resulted in reduced metastasis and improved survival rates among treated rodents.
  • Clinical Relevance :
    • A review highlighted the relevance of this compound in clinical settings for patients at risk of thrombotic events or those undergoing cancer treatment where platelet aggregation poses a risk.

Safety and Toxicology

While the biological activity is promising, safety profiles must be assessed. The compound has been classified with warnings regarding potential toxicity if ingested. Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for 5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride?

The synthesis typically involves multi-step reactions, including:

  • N-Alkylation : Reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 3-chlorobenzyl chloride under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like toluene or dichloromethane .
  • Purification : Crystallization using ethanol or methanol to isolate the hydrochloride salt .
  • Key parameters : Solvent polarity, reaction time, and stoichiometric ratios of precursors influence yield and purity. Adaptations from analogous 2-chloro derivatives (e.g., Ticlopidine Hydrochloride) may require optimization for regioselectivity .

Q. How can researchers characterize the structural identity of this compound?

Methodological approaches include:

  • Spectroscopy :
  • IR : Peaks at ~2770 cm⁻¹ (C-H stretching in tetrahydrothienopyridine) and ~1674 cm⁻¹ (aromatic C=C) .
  • NMR : ¹H NMR signals for the 3-chlorobenzyl group (δ 4.5–5.0 ppm for CH₂; aromatic protons at δ 7.2–7.4 ppm) .
    • Elemental analysis : Verify %C, H, N, S, Cl (e.g., C 63.74%, Cl 13.44%) .
    • HPLC : Purity assessment (>95% via reverse-phase chromatography) .

Q. What is the known pharmacological mechanism of action?

While direct data on the 3-chloro variant is limited, structural analogs (e.g., Ticlopidine) inhibit platelet aggregation via P2Y12 receptor antagonism , blocking ADP-induced activation . Researchers should validate target engagement using:

  • In vitro assays : Platelet-rich plasma (PRP) aggregation tests with ADP as an agonist .
  • Molecular docking : Modeling interactions with P2Y12 receptors to assess binding affinity differences due to chloro-substituent position .

Q. What are the critical physicochemical properties of this compound?

PropertyValue/DescriptionReference
Molecular FormulaC₁₄H₁₄ClNS·HCl
Molecular Weight300.25 g/mol
SolubilityFreely soluble in water, methanol
Storage Conditions-20°C, inert atmosphere, dark
Purity>95% (HPLC)

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

  • Reaction optimization :
  • Use lithiation-ethoxidation for regioselective benzylation .
  • Explore microwave-assisted synthesis to reduce reaction time .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability .
    • Catalysis : Evaluate Pd or Cu catalysts for C-N coupling steps in heterocyclic systems .

Q. What strategies are recommended for assessing metabolic stability and cytochrome P450 interactions?

  • In vitro metabolism :
  • Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS .
  • Identify metabolites using CYP isoforms (e.g., CYP2C19, CYP3A4) .
    • Enzyme inhibition assays : Test IC₅₀ values against major CYPs to predict drug-drug interactions .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., anti-metastatic vs. pro-thrombotic effects) may arise from:

  • Structural variations : Compare 3-chloro vs. 2-chloro analogs in SAR studies .
  • Experimental design :
  • Standardize dosing (e.g., 10–100 mg/kg in murine models) .
  • Use dual antiplatelet therapy controls to isolate mechanisms .
    • Data reconciliation : Meta-analysis of pharmacokinetic (AUC, Cmax) and pharmacodynamic (receptor occupancy) parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

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